molecular formula C32H40N4Si B11943670 Tetrakis(4-(dimethylamino)phenyl)silane CAS No. 18881-91-9

Tetrakis(4-(dimethylamino)phenyl)silane

Cat. No.: B11943670
CAS No.: 18881-91-9
M. Wt: 508.8 g/mol
InChI Key: ADVNPKJLFREFOI-UHFFFAOYSA-N
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Description

Tetrakis(4-(dimethylamino)phenyl)silane is an organosilicon compound with the molecular formula C32H40N4Si It is characterized by the presence of four 4-(dimethylamino)phenyl groups attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4-(dimethylamino)phenyl)silane typically involves the reaction of silicon tetrachloride with 4-(dimethylamino)phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

SiCl4+4C6H4(NMe2)MgBrSi(C6H4(NMe2))4+4MgBrCl\text{SiCl}_4 + 4 \text{C}_6\text{H}_4(\text{NMe}_2)\text{MgBr} \rightarrow \text{Si}(\text{C}_6\text{H}_4(\text{NMe}_2))_4 + 4 \text{MgBrCl} SiCl4​+4C6​H4​(NMe2​)MgBr→Si(C6​H4​(NMe2​))4​+4MgBrCl

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-(dimethylamino)phenyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and other silicon-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

    Oxidation: Silanol derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Hydrolysis: Silanols and other silicon-containing compounds.

Scientific Research Applications

Tetrakis(4-(dimethylamino)phenyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of biosensors and as a labeling agent for biomolecules.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Tetrakis(4-(dimethylamino)phenyl)silane exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its silicon center and the dimethylamino groups. These interactions can involve coordination with metal ions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include signal transduction, molecular recognition, and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(dimethylamino)silane
  • Tetrakis(ethylmethylamino)silane
  • Tetrakis(trimethylsilyloxy)silane

Uniqueness

Tetrakis(4-(dimethylamino)phenyl)silane is unique due to the presence of the 4-(dimethylamino)phenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

18881-91-9

Molecular Formula

C32H40N4Si

Molecular Weight

508.8 g/mol

IUPAC Name

N,N-dimethyl-4-tris[4-(dimethylamino)phenyl]silylaniline

InChI

InChI=1S/C32H40N4Si/c1-33(2)25-9-17-29(18-10-25)37(30-19-11-26(12-20-30)34(3)4,31-21-13-27(14-22-31)35(5)6)32-23-15-28(16-24-32)36(7)8/h9-24H,1-8H3

InChI Key

ADVNPKJLFREFOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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